![molecular formula C14H20O4 B8319036 Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate](/img/structure/B8319036.png)
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate typically involves the esterification of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[4-(2-oxo-ethyl)-phenoxy]-2-methyl-propionate.
Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propanol.
Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenoxy group can also participate in aromatic interactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but contains a ketone group.
Uniqueness
Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H20O4 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H20O4/c1-4-17-13(16)14(2,3)18-12-7-5-11(6-8-12)9-10-15/h5-8,15H,4,9-10H2,1-3H3 |
Clave InChI |
MRJJGAVVMDBIIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

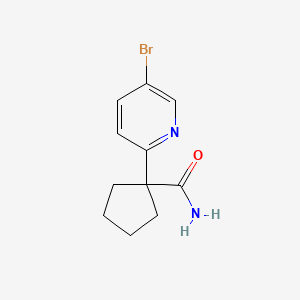
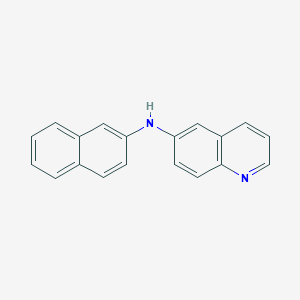
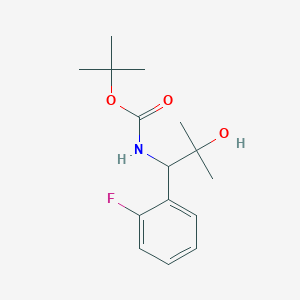
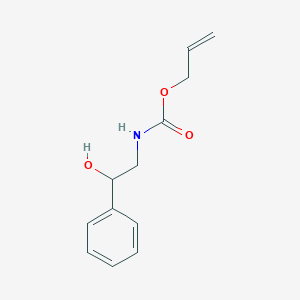
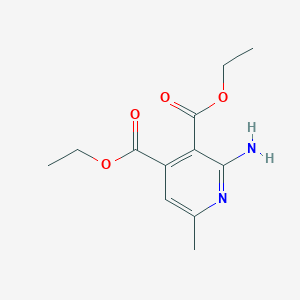
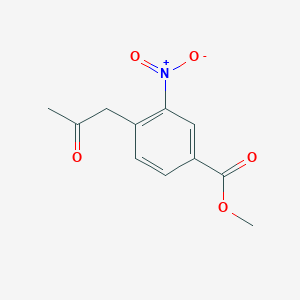
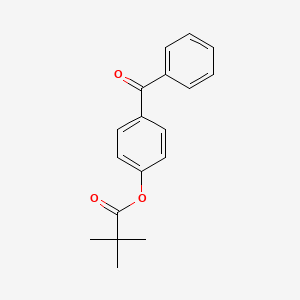

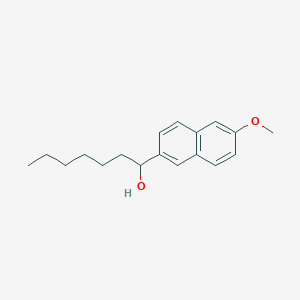
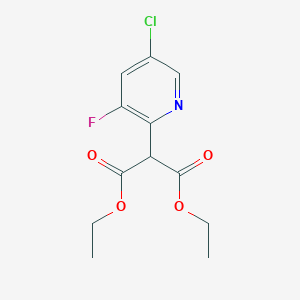
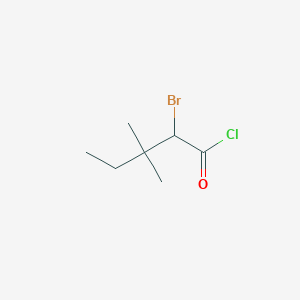
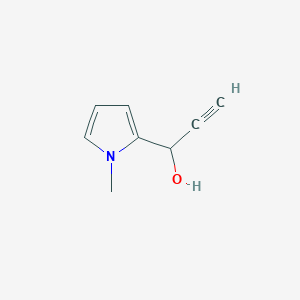
![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
